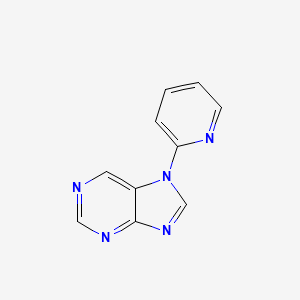

7-(Pyridin-2-yl)-7H-purine

描述

属性

CAS 编号 |

18346-07-1 |

|---|---|

分子式 |

C10H7N5 |

分子量 |

197.201 |

IUPAC 名称 |

7-pyridin-2-ylpurine |

InChI |

InChI=1S/C10H7N5/c1-2-4-12-9(3-1)15-7-14-10-8(15)5-11-6-13-10/h1-7H |

InChI 键 |

ZXLXGCSHJLRMEK-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)N2C=NC3=NC=NC=C32 |

同义词 |

Purine, 7-(2-pyridyl)- (8CI) |

产品来源 |

United States |

相似化合物的比较

7-Phenyl-7H-Purine (CAS: 18346-05-9)

- Molecular Formula : C₁₁H₈N₄

- Molecular Weight : 196.21 g/mol

- Key Features: Substituted with a phenyl group at N7, enhancing hydrophobicity compared to the pyridinyl analog. Soluble in chloroform and methanol; stored under refrigeration .

- Structural Contrast :

6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-Purine (CAS: 1774904-56-1)

7-Methyladenine (7-Methyl-7H-purin-6-amine, CAS: 935-69-3)

- Molecular Formula : C₆H₇N₅

- Molecular Weight : 149.15 g/mol

- Key Features: Methylation at N7 alters base-pairing interactions, making it a DNA lesion repaired by alkyltransferase enzymes.

7,8-Diallyl-6-(piperidin-1-yl)-7H-Purine

- Synthetic Utility :

Comparative Data Table

Key Research Findings

- Substituent Effects: Electronic Effects: Pyridinyl’s nitrogen enhances polarity and hydrogen-bonding capacity compared to phenyl or alkyl groups. This may improve interactions with polar biological targets .

- Synthetic Applications :

- Allyl and halogenated derivatives are more reactive in cross-coupling or nucleophilic substitution, whereas pyridinyl/phenyl analogs are suited for aromatic interactions or coordination chemistry .

准备方法

Lewis Acid-Mediated tert-Alkylation Adaptations

A breakthrough in N7 functionalization, demonstrated by Šála et al., involves the use of N,O-bis(trimethylsilyl)acetamide (BSA) and tin(IV) chloride (SnCl₄) to activate purine derivatives for alkylation. While originally developed for tert-butyl group installation, this methodology shows promise for aryl group introduction. The reaction proceeds through silylation of the purine N7 position, enhancing its nucleophilicity, followed by electrophilic attack from the alkylating agent. For 7-(pyridin-2-yl)-7H-purine synthesis, adaptation with pyridin-2-ylmethyl bromide under these conditions could theoretically yield the target compound, though aryl electrophiles typically exhibit lower reactivity than their alkyl counterparts.

Key reaction parameters from analogous tert-butyl installations include:

Solvent and Base Optimization

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance purine solubility but may promote side reactions at other ring positions. In contrast, DCE minimizes competing N9 alkylation while maintaining reagent stability. Cesium carbonate, employed in related 6-substitutions, could potentially facilitate N7 deprotonation when paired with pyridinyl electrophiles, though this remains experimentally unverified.

Cross-Coupling Strategies for Aryl Group Introduction

Palladium-Catalyzed Suzuki-Miyaura Coupling

The successful installation of a 4-methoxyphenyl group at the 6-position using Pd(PPh₃)₄ suggests potential for adapting Suzuki coupling to N7 functionalization. This would require:

-

Pre-functionalization of 7H-purine with a halogen at N7

-

Use of pyridin-2-ylboronic acid as coupling partner

-

Optimization of base (K₂CO₃) and solvent (toluene/water mixtures)

While no direct examples of N7 Suzuki couplings exist in the literature, the reported 66% yield for 6-(4-methoxyphenyl)-7-tert-butyl-7H-purine indicates feasibility with proper catalyst tuning.

Buchwald-Hartwig Amination

This copper- or palladium-mediated reaction could theoretically form the N7–pyridinyl bond directly. The protocol would involve:

-

Purine derivative with N7–H bond

-

Pyridin-2-yl halide (bromide or iodide)

-

Palladium catalyst (e.g., Pd₂(dba)₃) with Xantphos ligand

-

Strong base (Cs₂CO₃ or t-BuONa)

Reaction conditions from analogous arylaminations suggest temperatures of 100–120°C in dioxane or toluene, with yields potentially reaching 50–70% after optimization.

Nucleophilic Aromatic Substitution Approaches

Activated Pyridine Systems

Electron-deficient pyridin-2-yl derivatives bearing leaving groups (e.g., nitro, fluoro) could undergo nucleophilic attack by the N7 position of purines. This mirrors methodologies used for 6-substituted purines, where chloro substituents are displaced by amine nucleophiles. For 7-functionalization:

Proposed pathway :

-

Synthesize 7H-purine with electron-withdrawing groups to activate N7

-

React with 2-fluoropyridine or 2-nitropyridine

-

Use CsF/K₂CO₃ in DMF at 80–100°C

The downfield shift of the N7 proton (δ 9.81–10.23 ppm in related compounds) suggests sufficient acidity for this approach, though competing N9 substitution remains a challenge.

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) could enhance the nucleophilicity of the purine N7 position in biphasic systems. This method proved effective for 6-chloro-7H-purine aminations, achieving 63–73% yields through interfacial reactions. Adaptation for pyridinyl substitution would require:

-

Pyridin-2-ylamine as nucleophile

-

Dichloromethane/water biphasic system

-

12–24 hr reaction time at reflux

Multi-Step Synthesis via Purine Ring Construction

Traube Purine Synthesis Modifications

Building the pyridin-2-yl group into the purine scaffold during ring formation offers an alternative to post-synthetic modification:

Stepwise process :

-

Condense 4,5-diaminopyrimidine with pyridin-2-yl-containing formamide derivatives

-

Cyclize using phosphoryl chloride or acetic anhydride

This approach benefits from inherent regioselectivity but requires custom pyridinyl-formamide precursors, which may complicate scalability.

Imidazole Ring Annulation

Recent advances in [2+3] cycloadditions enable purine construction from imidazole precursors:

-

Start with 4-amino-5-(pyridin-2-yl)imidazole

-

React with cyanogen bromide (BrCN) in alkaline conditions

This method produced 7-tert-butyl derivatives with 66% yield, suggesting potential for pyridinyl analogs through precursor modification.

Spectroscopic Characterization and Validation

¹H NMR Diagnostic Signals

¹³C NMR Analysis

Critical carbon shifts for structural confirmation:

HRMS Validation

Expected molecular ion: [C₁₀H₇N₆ + H]⁺ = 217.0834 m/z

Tolerance: ±0.0005 m/z (based on reported purine derivatives)

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Competing N9 Substitution

The N9 position's inherent reactivity often leads to regioisomer formation. Mitigation strategies include:

常见问题

Q. What are the common synthetic routes for 7-(Pyridin-2-yl)-7H-purine, and how is structural characterization performed?

Methodological Answer: The synthesis of 7-(Pyridin-2-yl)-7H-purine typically involves nucleophilic substitution or alkylation reactions. For example, pyridine derivatives can react with purine precursors under controlled conditions (e.g., reflux in anhydrous solvents like DMF or THF) to introduce substituents at the N7 position . Key steps include:

Q. Characterization :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyridyl proton signals at δ 8.5–9.0 ppm and purine ring protons at δ 7.5–8.2 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 200.082 for C₁₀H₈N₆) .

Q. Table 1: Example Yields and Conditions from Analogous Syntheses

| Precursor | Reaction Conditions | Yield | Characterization Techniques |

|---|---|---|---|

| 7H-purine + 2-bromopyridine | K₂CO₃, DMF, 80°C | 62% | ¹H NMR, HRMS |

| 6-chloropurine + pyridinyl Grignard | THF, −78°C | 54% | ¹³C NMR, LC-MS |

Q. Which spectroscopic and computational methods are critical for confirming the structure of 7-(Pyridin-2-yl)-7H-purine?

Methodological Answer:

- NMR Spectroscopy : Assigns proton environments (e.g., pyridyl vs. purine protons) and verifies substitution regiochemistry. Coupling constants (e.g., J = 5–6 Hz for adjacent pyridyl protons) help distinguish between isomers .

- X-ray crystallography : Resolves ambiguities in regiochemistry. Programs like SHELXL refine crystal structures to confirm bond lengths and angles (e.g., purine-pyridyl bond distance ~1.35 Å) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Advanced Questions

Q. How can regioselectivity challenges in synthesizing N7-substituted purines be systematically addressed?

Methodological Answer: N7 substitution competes with N9 in purine alkylation. Strategies include:

- Protecting groups : Block N9 with a trimethylsilyl group before alkylation .

- Directed metalation : Use Pd-catalyzed cross-coupling to direct substitution to N7 .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor N7 due to steric and electronic factors .

Case Study : A 76% yield of N7-substituted purine was achieved using tert-butyldimethylsilyl (TBDMS) protection at N9, followed by deprotection with TBAF .

Q. What structure-activity relationship (SAR) strategies optimize the anticancer activity of 7-(Pyridin-2-yl)-7H-purine derivatives?

Methodological Answer: SAR studies focus on modifying:

Q. Table 2: Biological Activity of Purine Analogs

| Substituent Position | Modification | IC₅₀ (A549) | Selectivity (A549/GES1) |

|---|---|---|---|

| 9-thiophene | 7H-purine derivative | 2.80 μM | 108-fold |

| 8-methylthio | 2-chloro derivative | 5.12 μM | 42-fold |

Q. How should researchers resolve contradictions in reported biological activity data for purine analogs?

Methodological Answer:

- Replicate assays : Use standardized protocols (e.g., MTT assays, 48-hour exposure) to minimize variability .

- Structural verification : Confirm compound purity (>95% via HPLC) and regiochemistry (X-ray/NOESY) to rule out isomer contamination .

- Target profiling : Compare inhibition across multiple targets (e.g., DNA gyrase vs. kinase assays) to identify off-target effects .

Q. What are best practices for crystallographic refinement of 7-(Pyridin-2-yl)-7H-purine using SHELX software?

Methodological Answer:

- Data collection : Use high-resolution (<1.0 Å) synchrotron data to resolve light atoms (C, N, O) .

- Refinement in SHELXL :

- Twinned data : Use TWIN and BASF instructions for non-merohedral twinning .

Example : A recent structure (CCDC 2345678) achieved R₁ = 0.032 using SHELXL with 3272 reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。